(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate
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Overview
Description
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is a complex organic compound that features both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The carboxylic acid group is a key functional group in organic chemistry, known for its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the piperazine ring with Boc and Fmoc groups. This can be achieved by reacting the piperazine with Boc anhydride and Fmoc chloride under basic conditions. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation of an alcohol precursor or hydrolysis of an ester intermediate .
Industrial Production Methods
Industrial production of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The Boc and Fmoc protecting groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the piperazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid depends on its specific application. In peptide synthesis, the Boc and Fmoc groups protect the amine functionalities, preventing unwanted side reactions. The carboxylic acid group can participate in various chemical reactions, such as forming amide bonds with amines. The piperazine ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid: Features both Boc and Fmoc protecting groups, making it versatile for peptide synthesis.
®-1-N-Boc-2-Piperazine carboxylic acid: Lacks the Fmoc group, offering fewer protection options.
®-1-N-Fmoc-2-Piperazine carboxylic acid: Lacks the Boc group, providing different reactivity and protection patterns
Uniqueness
®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is unique due to the presence of both Boc and Fmoc protecting groups, which allow for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and other organic molecules .
Properties
Molecular Formula |
C25H27N2O6- |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/p-1/t21-/m1/s1 |
InChI Key |
ZVHNNCSUTNWKFC-OAQYLSRUSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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